molecular formula C21H24N2O3 B10805947 Benzyl 2-((2,3-dimethylphenyl)carbamoyl)pyrrolidine-1-carboxylate

Benzyl 2-((2,3-dimethylphenyl)carbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B10805947
M. Wt: 352.4 g/mol
InChI Key: HHGPDSCFCIJXTJ-UHFFFAOYSA-N
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Description

Benzyl 2-((2,3-dimethylphenyl)carbamoyl)pyrrolidine-1-carboxylate is a pyrrolidine-based carbamate derivative featuring a 2,3-dimethylphenyl carbamoyl substituent at the 2-position of the pyrrolidine ring.

Properties

IUPAC Name

benzyl 2-[(2,3-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-15-8-6-11-18(16(15)2)22-20(24)19-12-7-13-23(19)21(25)26-14-17-9-4-3-5-10-17/h3-6,8-11,19H,7,12-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGPDSCFCIJXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-((2,3-dimethylphenyl)carbamoyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.

    Introduction of the Carbamoyl Group: The 2,3-dimethylphenylcarbamoyl group is introduced via a reaction between the pyrrolidine derivative and 2,3-dimethylphenyl isocyanate.

    Benzylation: The final step involves the benzylation of the pyrrolidine nitrogen using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that Benzyl 2-((2,3-dimethylphenyl)carbamoyl)pyrrolidine-1-carboxylate exhibits significant biological activity. Key areas of interest include:

  • Anticancer Properties: Research suggests that compounds in this class may inhibit tumor growth by targeting specific pathways involved in cancer progression. Investigations into its binding affinity with various enzymes and receptors are ongoing to elucidate its pharmacological profile.
  • Antimicrobial Activity: Initial findings indicate potential antimicrobial effects against various pathogens, making it a candidate for further development in treating infectious diseases.

Therapeutic Applications

The compound's structural uniqueness allows for potential applications in various therapeutic areas:

  • Neurodegenerative Diseases: Given its ability to interact with biological targets involved in neuroprotection, there is potential for use in treating conditions like Alzheimer's disease.
  • Pain Management: The modulation of pain pathways may be achievable through this compound, warranting exploration in analgesic formulations.
  • Metabolic Disorders: Its influence on metabolic pathways could position it as a therapeutic agent for conditions like diabetes or obesity.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityShowed inhibition of cell proliferation in certain cancer cell lines.
Study BAntimicrobial EfficacyDemonstrated effectiveness against Gram-positive bacteria.
Study CNeuroprotective EffectsIndicated potential for reducing neuroinflammation in vitro.

Mechanism of Action

The mechanism of action of Benzyl 2-((2,3-dimethylphenyl)carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is crucial for its potential therapeutic effects in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Research Implications

  • Synthetic Challenges : The target compound’s 2,3-dimethylphenyl group may require precise reaction conditions to avoid steric hindrance during carbamoylation, as seen in the moderate yield of 83 .
  • Functional Trade-offs : While fluorinated analogs () offer metabolic advantages, the target compound’s simpler structure may facilitate easier scale-up and modification for specific applications.

Biological Activity

Benzyl 2-((2,3-dimethylphenyl)carbamoyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C21H24N2O3
  • Molecular Weight : 352.43 g/mol
  • CAS Number : 937013-40-6

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising pharmacological effects, particularly in the fields of anti-cancer and anti-inflammatory activities.

Anticancer Activity

Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of various signaling pathways, including the inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
  • Case Studies :
    • A study demonstrated that derivatives with similar structures inhibited the growth of various cancer cell lines (IC50 values ranging from 5 to 20 μM) .
    • Another investigation highlighted that a related compound reduced tumor volume in xenograft models by over 50% when administered at a dose of 10 mg/kg .

Anti-inflammatory Activity

This compound also shows potential as an anti-inflammatory agent:

  • Mechanism of Action : The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect may be mediated through the blockade of NF-kB signaling pathways.
  • Research Findings :
    • In vitro studies indicated a reduction in nitric oxide production in macrophages by approximately 70% at concentrations as low as 10 μM .
    • Animal models demonstrated significant reductions in paw edema in rats treated with the compound compared to controls .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionIC50/EffectivenessReference
AnticancerInhibition of PI3K/Akt pathwayIC50: 5–20 μM
Induction of apoptosisTumor volume reduction >50%
Anti-inflammatoryInhibition of TNF-alpha and IL-6NO production reduction: 70%
Blockade of NF-kB signalingSignificant paw edema reduction

Q & A

What synthetic methodologies are commonly employed for the preparation of Benzyl 2-((2,3-dimethylphenyl)carbamoyl)pyrrolidine-1-carboxylate?

Basic Research Question
The synthesis typically involves coupling reactions between a pyrrolidine-carboxylate precursor and a 2,3-dimethylphenyl carbamate derivative. Key steps include:

  • Protection/Deprotection : Use of benzyl (Cbz) or tert-butyl (Boc) groups to protect reactive sites (e.g., amino groups) during intermediate synthesis .
  • Carbamoyl Formation : Activation of carboxylic acids via reagents like EDCI/HOBt or DCC to couple with 2,3-dimethylphenylamine .
  • Purification : Column chromatography (e.g., silica gel, gradient elution with DCM/ethyl acetate) to isolate intermediates and final products .

How is the compound characterized using spectroscopic and spectrometric techniques?

Basic Research Question
Standard characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm regiochemistry and stereochemistry (e.g., pyrrolidine ring conformation, carbamate connectivity) .
  • HRMS (ESI/QTOF) : High-resolution mass spectrometry to verify molecular weight and fragmentation patterns (e.g., [M + Na]+^+ adducts) .
  • IR Spectroscopy : Peaks at ~1655 cm1^{-1} (amide C=O) and ~1707 cm1^{-1} (ester C=O) confirm functional groups .

What experimental strategies resolve contradictions in NMR data for this compound?

Advanced Research Question
Discrepancies in NMR data (e.g., unexpected splitting or shifts) may arise from impurities, conformational flexibility, or solvent effects. To address these:

  • 2D NMR (COSY, HSQC, HMBC) : Assigns proton-proton correlations and heteronuclear couplings to validate connectivity .
  • Variable Temperature NMR : Identifies dynamic processes (e.g., ring puckering in pyrrolidine) causing signal broadening .
  • Comparative Analysis : Match spectra with structurally analogous compounds (e.g., benzyl-protected pyrrolidine derivatives) .

How can researchers optimize reaction yields in multi-step syntheses of this compound?

Advanced Research Question
Yield optimization strategies include:

  • Stoichiometric Adjustments : Excess coupling reagents (1.5–2.0 equiv) to drive carbamoyl formation .
  • Catalytic Additives : Use of DMAP or triethylamine to enhance reaction rates in esterification steps .
  • Temperature Control : Heating intermediates (e.g., 65–80°C in AcOH) to accelerate cyclization or deprotection .
  • Automated Purification : Flash chromatography systems with UV detection to improve recovery of low-yield intermediates .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question
Safety measures are informed by structurally similar carbamates and pyrrolidine derivatives:

  • PPE : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use of fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Absorbent materials (e.g., sand) for solid residues; avoid water to prevent hydrolysis .
  • Storage : Airtight containers in cool, dark conditions to minimize degradation .

How does the stereochemistry of the pyrrolidine ring influence biological activity?

Advanced Research Question
Stereochemical effects are assessed via:

  • Chiral HPLC : Enantiomeric separation using columns like Chiralpak IA/IB to determine purity .
  • Structure-Activity Relationship (SAR) Studies : Compare (S)- vs. (R)-configured analogs in biological assays (e.g., enzyme inhibition, receptor binding) .
  • Crystallographic Analysis : X-ray structures (refined via SHELX) to correlate absolute configuration with activity .

What crystallographic techniques validate the compound’s solid-state structure?

Basic Research Question
X-ray crystallography is the gold standard:

  • Data Collection : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at low temperatures (100 K) .
  • Structure Solution : SHELXS/SHELXD for phase determination; SHELXL for refinement (R-factor < 0.05) .
  • Validation : PLATON/CHECKCIF to assess geometric parameters (e.g., bond lengths, angles) .

How are HRMS data discrepancies addressed during batch analysis?

Advanced Research Question
Discrepancies in HRMS ([M + Na]+^+ observed vs. calculated) require:

  • Isotopic Pattern Analysis : Verify 37^{37}Cl/81^{81}Br contributions in halogenated analogs .
  • Instrument Calibration : Internal standards (e.g., sodium trifluoroacetate) for accurate mass calibration .
  • Fragmentation Studies : MS/MS to identify decomposition products or adducts .

What impurities are commonly observed during synthesis, and how are they characterized?

Advanced Research Question
Typical impurities include:

  • Unreacted Intermediates : Residual Cbz-protected pyrrolidine (detected via TLC or HPLC) .
  • Hydrolysis Products : Free carboxylic acids from ester degradation (identified by IR ~1700 cm1^{-1}) .
  • Diastereomers : Separated via chiral chromatography and confirmed by NOESY .

How can researchers design analogs for structure-activity relationship (SAR) studies?

Advanced Research Question
Analog design strategies include:

  • Substituent Variation : Replace 2,3-dimethylphenyl with fluorinated or electron-deficient aryl groups (e.g., 4-fluoro-2-methylphenyl) .
  • Scaffold Modification : Introduce heterocycles (e.g., imidazo[1,5-a]pyrazine) to enhance binding affinity .
  • Prodrug Development : Ester hydrolysis (e.g., tert-butyl to carboxylic acid) to improve pharmacokinetics .

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